4-ethyl-N-(3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Thiophene-based analogs have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . It’s an essential heterocyclic compound with a variety of properties and applications .Chemical Reactions Analysis
The reactivity of thiophene-based compounds is referred to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .Scientific Research Applications
Heterocyclic Synthesis
Benzo[b]thiophene derivatives like 4-ethyl-N-(3-(ethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide are integral in heterocyclic chemistry. Research has shown the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors for a variety of nitrogen nucleophiles, leading to derivatives like pyrazole, isoxazole, and pyrimidine. These compounds have significant applications in medicinal chemistry (Mohareb et al., 2004).
Synthesis of Hybrid Molecules
Ethyl derivatives containing the 1,2,3-thiadiazole moiety are used in synthesizing hybrid molecules, integrating structural elements like penicillanic or cephalosporanic acid. These compounds exhibit antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antibacterial agents (Başoğlu et al., 2013).
Anti-rheumatic Potential
A study explored the anti-rheumatic potential of ethyl derivatives related to this compound. The research indicated significant antioxidant, analgesic, and anti-rheumatic effects, underscoring their potential in treating rheumatic diseases (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
Ethyl derivatives of benzo[b]thiophene, like the 4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have been synthesized and evaluated for their antimicrobial and antioxidant properties. Certain compounds in this category demonstrated excellent antibacterial and antifungal properties, along with significant antioxidant potential, suggesting their use in therapeutic applications (Raghavendra et al., 2016).
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, containing a thiadiazole moiety, have shown promising activity against Mycobacterium tuberculosis. Their efficacy in inhibiting the tuberculosis pathogen highlights their potential in developing new antituberculosis agents (Jeankumar et al., 2013).
Anticancer Activity
Compounds synthesized using ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrated potent anticancer activity against colon cancer cell lines. This suggests their potential as leads in cancer drug discovery (Abdel-Motaal et al., 2020).
Mechanism of Action
While the specific mechanism of action for your compound is not available, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
4-ethyl-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-3-10-13(24-20-19-10)15(22)18-16-12(14(21)17-4-2)9-7-5-6-8-11(9)23-16/h3-8H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBXJGSPCSLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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